molecular formula C8H9Cl2N3 B1449641 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1350738-72-5

2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No. B1449641
M. Wt: 218.08 g/mol
InChI Key: UUNXJLUESRFPLL-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound . It is also known as 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . It can be used as an organic intermediate .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by an aldol condensation . This reaction yields 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is C8H9Cl2N3 . The molecular weight is 218.08 .


Chemical Reactions Analysis

2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

The boiling point of 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is not available . The melting point is also not available . It is a solid at room temperature .

properties

IUPAC Name

2,4-dichloro-6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3/c1-13-3-2-6-5(4-13)7(9)12-8(10)11-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNXJLUESRFPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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